2,2-Dichloro-1,3-benzodioxole
Overview
Description
2,2-Dichloro-1,3-benzodioxole is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of 1,3-benzodioxole, where two chlorine atoms are substituted at the 2-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator. The reaction typically occurs in a solvent such as benzotrifluoride . The process involves the chlorination of 1,3-benzodioxole, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient radical initiators and controlled reaction environments are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as hydroxyl and thiol groups, leading to the formation of substituted products.
Reduction Reactions: It can be reduced to form 2,2-difluoro-1,3-benzodioxole using potassium fluoride in the presence of a catalyst.
Common Reagents and Conditions
Chlorine: Used in the initial synthesis of this compound.
Potassium Fluoride: Used in the reduction reaction to form 2,2-difluoro-1,3-benzodioxole.
Radical Initiators: Essential for the chlorination process.
Major Products Formed
2,2-Difluoro-1,3-benzodioxole: Formed through the reduction of this compound.
Substituted Benzodioxoles: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
2,2-Dichloro-1,3-benzodioxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,3-benzodioxole involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive, allowing it to form covalent bonds with various nucleophilic groups. This reactivity is exploited in its use as an intermediate in chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with similar reactivity but different chemical properties.
1,3-Benzodioxole: The parent compound without the chlorine substitutions.
Uniqueness
2,2-Dichloro-1,3-benzodioxole is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution and reduction reactions makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
2,2-dichloro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNKOUVBELKKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452991 | |
Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-75-9 | |
Record name | 2,2-Dichloro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloro-1,3-benzodioxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1,3-benzodioxol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Dichloro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2-Dichloro-1,3-benzodioxole in polymer chemistry?
A1: this compound serves as a valuable monomer in the synthesis of polyorthocarbonates. It reacts with various aromatic diphenols, leading to the formation of these polymers. [, ] This reaction proceeds through a step-growth polymerization mechanism with the elimination of hydrogen chloride. []
Q2: The synthesis of polyorthocarbonates using this compound demonstrates interesting kinetic features. Could you elaborate on this?
A2: Research indicates that the highest molecular weight polyorthocarbonate is achieved when this compound is in slight excess (approximately 0.7 equivalent) relative to the diphenol. [] This contradicts the typical expectation in step-growth polymerization, where a strict stoichiometric balance is usually preferred. This phenomenon can be attributed to the difference in reaction rates between the first and second nucleophilic displacement steps involving this compound. The second displacement, involving the monochloride intermediate, proceeds significantly faster than the initial reaction with the diphenol. [] This difference in reactivity is likely influenced by the anomeric effect, as suggested by semiempirical molecular orbital calculations. []
Q3: What are the characteristics and applications of poly(monocyclic orthocarbonates) derived from this compound?
A3: Poly(monocyclic orthocarbonates) synthesized from this compound are generally amorphous and exhibit good film-forming properties. [] The molecular weight of these polymers varies depending on the chosen diphenol, with higher molecular weights observed when using diphenols with increased nucleophilicity. [] These polymers possess glass transition temperatures (Tg) ranging from 88-135 °C and demonstrate reasonable thermal stability, with a 10% weight loss observed around 340 °C under nitrogen. []
Q4: Can this compound be utilized to synthesize other compounds besides polymers?
A4: Yes, this compound can be used to synthesize other valuable compounds. For example, it reacts with p-nitrophenol to yield 2,2-di-(p-nitrophenoxy)-1,3-benzodioxole. [] This compound has been characterized using IR, 1H NMR, and X-ray single crystal diffraction, revealing its unique structural features and supramolecular organization through hydrogen bonding and π-π stacking. [] Additionally, this compound can be used as a starting material to synthesize 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a valuable intermediate in pharmaceutical and agrochemical production. []
Q5: How is 2,2-difluoro-1,3-benzodioxol-4-aldehyde synthesized from this compound?
A5: The synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde from this compound involves a multistep process. Starting with 4-methyl-2,2-dichloro-1,3-benzodioxole, it undergoes chlorination, fluorination, bromination, and finally hydrolysis to yield the desired aldehyde. [] This optimized procedure results in a good yield (62.3%) and high purity (97.2%) of the final product, confirmed by 1H NMR and MS analysis. []
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